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Compound of Interest

Compound Name: NH2-PEG4-COOMe

Cat. No.: B13541105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, NH2-
PEG4-COOMe, also known as Methyl 15-amino-4,7,10,13-tetraoxapentadecanoate. This

molecule is a valuable tool in bioconjugation and drug delivery, offering a discrete tetraethylene

glycol (PEG) spacer to connect a primary amine to a methyl ester. This guide will delve into its

chemical properties, applications, and detailed experimental protocols for its use in modifying

biomolecules.

Core Concepts and Chemical Properties
NH2-PEG4-COOMe is a monodisperse polyethylene glycol (PEG) linker, meaning it has a

precisely defined structure and molecular weight. This eliminates the heterogeneity associated

with traditional polydisperse PEG reagents, leading to more uniform and well-characterized

bioconjugates. The molecule possesses two key functional groups:

Primary Amine (-NH2): This nucleophilic group serves as the primary point of attachment to

biomolecules. It readily reacts with activated carboxylic acids (e.g., N-hydroxysuccinimide

[NHS] esters) or can be coupled to carboxyl groups on proteins (e.g., aspartic and glutamic

acid residues) using carbodiimide chemistry.

Methyl Ester (-COOMe): This group provides a terminal functionality that can be utilized in

several ways. It is relatively stable under neutral or slightly acidic conditions but can be

hydrolyzed to a carboxylic acid under basic conditions or by enzymatic action (esterases).[1]
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This allows for a potential two-step conjugation strategy or can serve as a more stable

endpoint compared to highly reactive esters.

The PEG4 spacer imparts hydrophilicity to the linker and the resulting conjugate, which can

improve solubility, reduce aggregation, and potentially decrease immunogenicity.[2][3][4]

Data Presentation
The following tables summarize the key quantitative data for NH2-PEG4-COOMe and the

stability of related ester-containing linkers.

Table 1: Physicochemical Properties of NH2-PEG4-COOMe

Property Value Reference

CAS Number 1263044-69-4 N/A

Molecular Formula C12H25NO6 N/A

Molecular Weight 279.33 g/mol N/A

Appearance
Pale Yellow or Colorless Oily

Matter
N/A

Purity ≥95% N/A

Boiling Point 366.5 ± 32.0 °C at 760 mmHg N/A

Density 1.077 ± 0.06 g/cm³ N/A

Storage Conditions Store at 2-8°C N/A

Table 2: Stability of Ester Linkages in PEG Derivatives
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Linker Type Condition Half-life Reference

Generic Ester pH 5.0 ~140 hours [5]

Generic Ester pH 7.4 (PBS) ~16.5 hours [5]

Generic Ester pH 8.5 ~1.5 hours [5]

Hydrazone pH 5.0 4-8 hours [5]

Oxime pH 5.0 > 1 week [5]

Note: The stability of the methyl ester in NH2-PEG4-COOMe is expected to be similar to that of

other simple alkyl esters and is significantly influenced by pH, temperature, and the presence

of esterases.[1]

Experimental Protocols
This section provides detailed methodologies for key experiments involving NH2-PEG4-
COOMe.

Protocol 1: Conjugation of NH2-PEG4-COOMe to a
Protein via EDC/NHS Chemistry
This protocol describes the covalent attachment of the primary amine of NH2-PEG4-COOMe to

the carboxyl groups (aspartic acid, glutamic acid, or C-terminus) of a protein using 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

Protein of interest

NH2-PEG4-COOMe

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

NHS (N-hydroxysuccinimide) or Sulfo-NHS

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
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Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine

Desalting column or dialysis equipment

Procedure:

Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10

mg/mL. If the protein is in a buffer containing primary amines (like Tris), exchange it into the

Activation Buffer using a desalting column or dialysis.

Activation of Protein Carboxyl Groups:

Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer

immediately before use.

Add a 50-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein

solution.[6]

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Buffer Exchange (Optional but Recommended): Immediately after activation, remove excess

EDC and NHS by performing a buffer exchange into cold Coupling Buffer using a desalting

column. This prevents unwanted side reactions.

Conjugation Reaction:

Dissolve NH2-PEG4-COOMe in the Coupling Buffer.

Add a 10- to 50-fold molar excess of the NH2-PEG4-COOMe solution to the activated

protein solution.

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with

gentle mixing.

Quenching the Reaction: To stop the reaction and quench any unreacted NHS esters, add

the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at
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room temperature.[7]

Purification of the Conjugate: Remove unreacted NH2-PEG4-COOMe and byproducts by

size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[8]

Protocol 2: Hydrolysis of the Methyl Ester to a
Carboxylic Acid
This protocol describes the conversion of the terminal methyl ester of a PEG-conjugate (or the

free linker) to a carboxylic acid.

Materials:

NH2-PEG4-COOMe or its bioconjugate

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

Solvent: A mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v) or methanol.[9][10]

1N Hydrochloric acid (HCl) for neutralization

Purification system (e.g., HPLC, dialysis)

Procedure:

Dissolution: Dissolve the methyl ester-containing compound in the chosen solvent system.

Saponification: Add an aqueous solution of LiOH or NaOH (typically 1.1 to 2.0 equivalents).

Reaction: Stir the reaction mixture at room temperature. Monitor the progress by LC-MS or

TLC until the starting material is consumed.

Neutralization: Carefully acidify the mixture to a neutral pH (or slightly acidic, e.g., pH ~3 for

small molecules followed by extraction) with 1N HCl.[10]

Purification: Purify the resulting carboxylic acid-terminated molecule. For protein conjugates,

this would typically involve buffer exchange via dialysis or SEC. For the free linker,

purification can be achieved by extraction or chromatography.
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Protocol 3: Characterization of the Bioconjugate
Mass Spectrometry:

Objective: To determine the molecular weight of the conjugate and calculate the drug-to-

antibody ratio (DAR) or degree of labeling.

Method: Electrospray ionization mass spectrometry (ESI-MS) or MALDI-TOF mass

spectrometry can be used.[11][12][13] The sample is typically desalted and analyzed. The

resulting spectrum will show a distribution of species corresponding to the unconjugated

protein and the protein conjugated with one or more linker molecules. Deconvolution of the

ESI-MS data will provide the masses of these species.

Chromatography:

Objective: To assess the purity of the conjugate and separate different species.

Methods:

Size-Exclusion Chromatography (SEC): Used to separate the conjugate from unreacted

linker and to detect aggregation.[8]

Ion-Exchange Chromatography (IEX): Can be used to separate proteins with different

numbers of attached linkers, as the conjugation can alter the protein's surface charge.[8]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for

analytical characterization, especially for smaller protein conjugates or to separate

positional isomers.[8]
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Caption: Workflow for protein conjugation with NH2-PEG4-COOMe.
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Caption: Workflow for hydrolysis of the methyl ester terminus.
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NH2-PEG4-COOMe is a versatile linker for various applications in drug development:

PEGylation: The covalent attachment of PEG chains (PEGylation) to therapeutic proteins or

peptides can enhance their pharmacokinetic properties by increasing their hydrodynamic

size, which reduces renal clearance and prolongs circulation half-life.[2][14][15][16]

Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to

antibodies. The hydrophilic PEG spacer can help to overcome solubility issues associated

with hydrophobic payloads and may allow for a higher drug-to-antibody ratio (DAR) without

causing aggregation.[17]

PROTACs (Proteolysis Targeting Chimeras): In the synthesis of PROTACs, which are

molecules that induce the degradation of target proteins, PEG linkers are crucial for

connecting the target-binding ligand and the E3 ligase-binding ligand. The length and

composition of the linker are critical for optimal ternary complex formation.[10]

Surface Modification: The amine group can be used to immobilize biomolecules onto

surfaces that have been functionalized with carboxyl groups, for applications in biosensors

and diagnostics.[7]

In summary, NH2-PEG4-COOMe provides a well-defined, hydrophilic spacer with versatile

terminal functionalities, making it a powerful tool for the synthesis of advanced bioconjugates

for therapeutic and diagnostic applications. Proper understanding of the reactivity and stability

of its terminal groups is essential for its successful implementation in research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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